

Application Note: Purification of Methyl Methanesulfonylacetate by Recrystallization

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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

Cat. No.: B1334190

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl methanesulfonylacetate (CAS No. 62020-09-1) is an organic reagent used in various synthetic applications, including as an intermediate in the creation of pharmaceutical compounds.[1][2] The purity of such intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[3] This application note provides a detailed protocol for the purification of **methyl methanesulfonylacetate** using a mixed-solvent recrystallization method, leveraging its known solubility properties.

Physicochemical Properties & Safety Data

A summary of the relevant properties of **methyl methanesulfonylacetate** is presented below. This data is essential for selecting an appropriate solvent system and for understanding the handling and storage requirements.

Property	Value	Reference
CAS Number	62020-09-1	[1][4][5]
Molecular Formula	C4H8O4S	[1][4][5]
Molecular Weight	152.17 g/mol	[4][5]
Appearance	White to orange/green crystalline powder	[1][2][4]
Melting Point	62 °C	[1][6][7]
Boiling Point	296.3 ± 23.0 °C (Predicted)	[2][7]
Solubility	Soluble in methanol; Insoluble in water	[1][6][7]
Storage	Store at 2-8°C in a dry, well-ventilated place	[1][2]

Safety Precautions:

Methyl methanesulfonylacetate can cause skin and serious eye irritation and may cause respiratory irritation.[2][5][7] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[4][8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4][9] Avoid breathing dust.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[7][10] If on skin, wash with plenty of soap and water.[9][10]

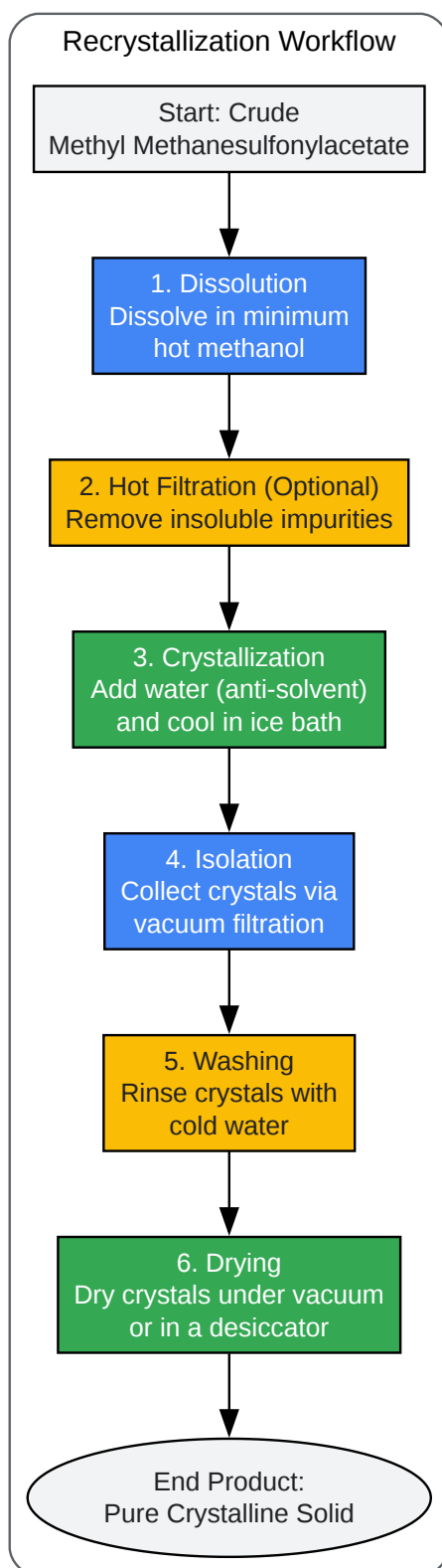
Experimental Protocol: Recrystallization

This protocol is based on the principle of dissolving the impure solid in a minimum amount of a hot solvent in which it is soluble, and then inducing crystallization by cooling or by adding an "anti-solvent" in which the compound is insoluble.[3][11][12] Given that **methyl methanesulfonylacetate** is soluble in methanol and insoluble in water, a methanol/water mixed-solvent system is employed.[1][6]

2.1 Materials and Equipment

- Crude **Methyl Methanesulfonylacetate**
- Methanol (Reagent Grade)
- Deionized Water (for use as anti-solvent)
- Erlenmeyer flasks
- Hot plate with stirring capability
- Magnetic stir bar
- Stemless funnel (for hot filtration, if needed)
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatula and watch glass
- Ice bath

2.2 Recrystallization Workflow



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Caption: Workflow for the purification of **methyl methanesulfonylacetate**.

2.3 Step-by-Step Procedure

- Dissolution:
 - Place the crude **methyl methanesulfonylacetate** into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
 - In a separate flask, gently heat methanol on a hot plate.
 - Add the minimum amount of hot methanol to the crude solid while stirring to achieve complete dissolution.[\[11\]](#)[\[13\]](#) Keep the solution at or near its boiling point to ensure the compound remains dissolved.
- Removal of Insoluble Impurities (Optional):
 - If any insoluble impurities are visible in the hot solution, perform a hot filtration.
 - Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate.[\[13\]](#) Place a piece of fluted filter paper in the funnel.
 - Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the impurities. Rinse the original flask and filter paper with a small amount of hot methanol to recover any remaining product.
- Crystallization:
 - Remove the flask from the heat.
 - Slowly add deionized water (the anti-solvent) dropwise to the hot methanol solution until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.
 - If too much water is added and the product precipitates out, add a small amount of hot methanol to redissolve it.
 - Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[\[3\]](#)

- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[\[13\]](#) If crystals do not form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[\[11\]](#)
- Isolation and Washing:
 - Set up a Büchner funnel with filter paper over a vacuum flask.
 - Wet the filter paper with a small amount of cold deionized water to ensure a good seal.
 - Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.[\[13\]](#)
 - Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.[\[13\]](#)
- Drying:
 - Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.[\[13\]](#)
 - Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or for faster results, place them in a desiccator under vacuum.
- Purity Assessment:
 - Once dry, weigh the purified crystals to determine the yield.
 - The purity of the recrystallized product can be assessed by measuring its melting point. A sharp melting point range close to the literature value (62 °C) indicates high purity.[\[1\]](#)[\[6\]](#)[\[7\]](#)
[\[11\]](#)

Troubleshooting

- Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling a supersaturated solution too quickly or the presence of impurities that lower the melting point. To resolve this, reheat the solution, add slightly more of the primary solvent (methanol), and allow it to cool more slowly.

- **No Crystal Formation:** If no crystals form upon cooling, the solution may not be sufficiently saturated. Reheat the solution and boil off some of the solvent. Alternatively, add more of the anti-solvent (water). Initiating crystallization by scratching the flask or adding a seed crystal of the pure compound can also be effective.^[11]
- **Low Recovery:** This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

This protocol provides a general framework for the purification of **methyl methanesulfonylacetate**. Optimization of solvent volumes and cooling times may be necessary depending on the initial purity and quantity of the crude material.

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